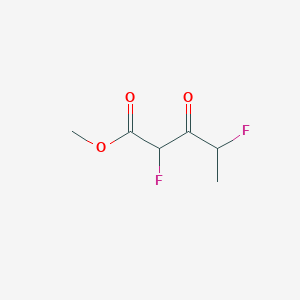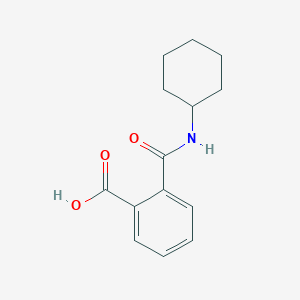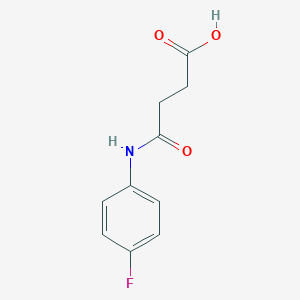
tert-Butyl (4-(methylamino)phenyl)carbamate
Overview
Description
“tert-Butyl (4-(methylamino)phenyl)carbamate” is a chemical compound that has been used in various chemical reactions . It is a derivative of carbamate and has a molecular weight of 222.29 .
Synthesis Analysis
This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2O2 . The InChI code is 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) .Chemical Reactions Analysis
The compound has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a flash point of 163.3°C and a boiling point of 346.5±25.0°C at 760 mmHg .Scientific Research Applications
Tert-Butyl (4-(methylamino)phenyl)carbamate is widely used in scientific research applications. It is used as a substrate for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. This compound is also used as a reagent in the synthesis of peptides, nucleosides, and other organic molecules. Additionally, it is used in the study of enzyme kinetics and the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(methylamino)phenyl)carbamate is not fully understood. However, it is believed to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Acetylcholine is important for normal nerve impulse transmission, and inhibition of its breakdown can lead to increased levels of acetylcholine in the body. This can lead to increased muscle activity, as well as other physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body. This can lead to increased muscle activity and improved coordination. Additionally, this compound has been shown to have antinociceptive effects, which can reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
Tert-Butyl (4-(methylamino)phenyl)carbamate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it can be easily synthesized and manipulated in the laboratory. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, it is not recommended for use in experiments involving human subjects due to its potential toxicity.
Future Directions
The potential applications of tert-Butyl (4-(methylamino)phenyl)carbamate are numerous and there are many future directions for research. For example, this compound could be used to study the mechanism of action of other drugs, such as antidepressants and anti-anxiety medications. Additionally, it could be used to study the effects of drugs on the nervous system, as well as the biochemical and physiological effects of drugs on the body. Further research could also be conducted to determine the optimal dosage and usage of this compound in laboratory experiments. Finally, this compound could be used to synthesize new molecules and compounds, which could be used in the development of new drugs and treatments.
Synthesis Methods
Tert-Butyl (4-(methylamino)phenyl)carbamate is synthesized through the reaction of 4-methylaminophenol with tert-butyl chloroformate in the presence of pyridine. The reaction proceeds in two steps. First, 4-methylaminophenol is reacted with tert-butyl chloroformate to form an intermediate product, which is then reacted with pyridine to yield this compound. The reaction is typically performed at room temperature and requires a relatively short reaction time.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(methylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMBJWFXLNFZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551285 | |
| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113283-94-6 | |
| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(methylamino)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



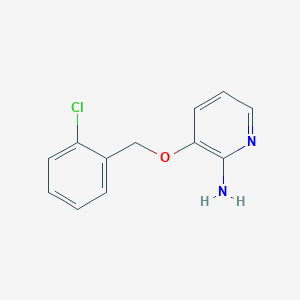
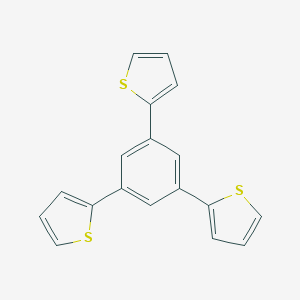
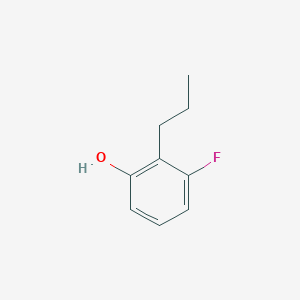
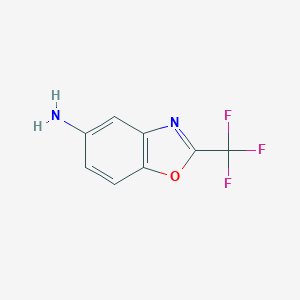
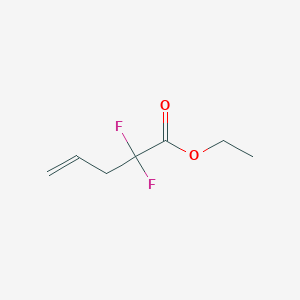
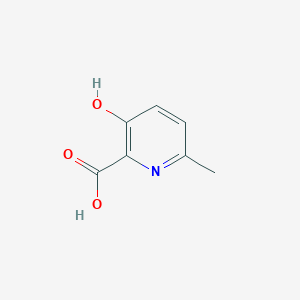


![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
